molecular formula C15H22N2O2 B7931592 Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7931592
M. Wt: 262.35 g/mol
InChI Key: RNIXVZPLHGJCSB-AWEZNQCLSA-N
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Description

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a pyrrolidine-based carbamate compound characterized by an ethyl group attached to the carbamic acid moiety and a benzyl ester functional group. Its molecular formula is C₁₆H₂₂N₂O₂, and it has been cataloged under the reference 10-F088001 by CymitQuimica . The compound was historically used in pharmaceutical and fine chemical research but is now listed as a discontinued product .

Properties

IUPAC Name

benzyl N-ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-17(11-14-9-6-10-16-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIXVZPLHGJCSB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Chloroformate Coupling

The most widely reported method involves sequential functionalization of the pyrrolidine scaffold:

Step 1: Protection of the Pyrrolidine Amine
(S)-Pyrrolidin-2-ylmethanol reacts with benzyl chloroformate in dichloromethane (DCM) at 0–5°C under basic conditions (triethylamine, 1.2 eq) to yield (S)-1-(benzyloxycarbonyl)pyrrolidin-2-ylmethanol.

Step 3: Deprotection (Optional)
For applications requiring a free amine, hydrogenolysis with Pd/C (10% w/w) in methanol removes the benzyl group.

Alternative Route: Reductive Amination

An alternative approach employs reductive amination to construct the pyrrolidine ring in situ:

  • Cyclization : 1,4-Diaminobutane reacts with ethyl glyoxylate in ethanol under reflux to form a pyrrolidine intermediate.

  • Reduction : Sodium borohydride reduces the imine, yielding (S)-pyrrolidin-2-ylmethanol (enantiomeric excess >98% using chiral auxiliaries).

  • Carbamate Formation : As described in Section 2.1.

Reaction Optimization and Challenges

Stereochemical Control

  • Chiral Resolution : HPLC with Chiralpak® AD-H columns (hexane:isopropanol = 90:10) achieves >99% ee.

  • Catalytic Asymmetric Synthesis : Ni(II)-BINAP complexes induce enantioselectivity during pyrrolidine formation (85–92% ee).

Yield Improvement Strategies

FactorOptimizationYield IncreaseSource
SolventSwitching from DCM to THF+12%
Catalyst LoadingDMAP increased from 0.05 to 0.1 eq+8%
Temperature ControlMaintaining 0°C during chloroformate addition+10%

Industrial-Scale Production

Continuous Flow Synthesis

  • Microreactors : Ethyl carbamate formation achieves 94% yield in 30 minutes (residence time) at 50°C.

  • In-line Purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40%.

Green Chemistry Adaptations

  • Solvent Recycling : THF recovery via distillation lowers production costs by 22%.

  • Catalyst Reuse : Immobilized DMAP on silica gel retains 80% activity after five cycles.

Analytical Characterization

Structural Confirmation

TechniqueKey DataSource
¹H NMR (400 MHz, CDCl₃)δ 5.12 (s, 2H, CH₂Ph), 3.42 (m, 1H, pyrrolidine CH)
¹³C NMR δ 155.8 (C=O), 66.5 (CH₂O)
HRMS [M+H]⁺ calc. 263.1756, found 263.1752

Purity Assessment

  • HPLC (C18 column, acetonitrile/water): >99.5% purity.

  • Chiral HPLC: >99% ee.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Chloroformate CouplingHigh stereoselectivity, scalableRequires low temperatures78–92%
Reductive AminationInexpensive starting materialsLower ee without chiral aids65–75%

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester serves as an intermediate in organic synthesis. It is utilized in the preparation of complex molecules through various chemical reactions, including:

  • Esterification: The compound can be synthesized through the reaction of pyrrolidin-2-ylmethyl-carbamic acid with benzyl alcohol, typically catalyzed by sulfuric acid or other acid catalysts.
  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol, facilitating further synthetic pathways.

2. Reagent in Chemical Reactions:
As a reagent, it participates in transesterification reactions, allowing for the exchange of alkoxy groups with other alcohols, which is useful in synthesizing diverse esters.

Biological Applications

1. Pharmacological Research:
this compound has been investigated for its pharmacological properties, particularly its interaction with biological targets:

  • Metalloprotease Inhibition: Research indicates that pyrrolidine derivatives can inhibit metalloproteases, which are implicated in various diseases such as hypertension and cancer. This compound may exhibit similar inhibitory effects, making it a candidate for therapeutic development against these conditions .
  • Cytostatic Properties: The compound's potential as a cytostatic agent suggests its applicability in cancer treatment by inhibiting cell proliferation .

Medical Applications

1. Therapeutic Uses:
The compound is being studied for its potential therapeutic applications in treating conditions associated with vasoconstriction and other cardiovascular issues:

  • Hypertension and Cardiac Disorders: Due to its ability to inhibit metalloprotease activity, it may be useful in managing diseases characterized by increased vascular resistance and cardiac strain .
  • Ophthalmological Diseases: Its cerebroprotective properties could also make it beneficial for treating eye diseases linked to vascular issues .

Table 1: Summary of Research Findings on this compound

Application AreaStudy FocusKey Findings
Organic SynthesisSynthesis methodsEffective as an intermediate for complex organic molecules
PharmacologyMetalloprotease inhibitionPotential therapeutic agent for hypertension
Cancer ResearchCytostatic effectsInhibits cell proliferation in cancerous cells
Cardiovascular HealthEffects on vascular resistanceMay alleviate symptoms of hypertension
OphthalmologyImpact on cerebroprotective mechanismsPotential treatment for ischemic eye diseases

Mechanism of Action

The mechanism of action of Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbamic Acid Moiety

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
  • Structure : Differs by a methyl group instead of ethyl on the carbamic acid.
  • Molecular Formula : C₁₅H₂₀N₂O₂.
  • Properties : Reported with 95% purity, indicating high synthetic feasibility .
  • Pharmacological Insight : Methyl carbamates in general exhibit stronger physostigmine-like activity compared to ethyl derivatives, as demonstrated in classical studies on intestinal peristalsis stimulation and miotic effects .
Benzyl Carbamates
  • Example: (S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353993-29-9).
  • Structure : Incorporates a hydroxyethyl group on the pyrrolidine nitrogen.
  • Molecular Formula : C₁₇H₂₅N₃O₃.

Heterocycle Modifications

Piperidine Analogues
  • Example : Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester.
  • Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).
  • Molecular Formula : C₁₆H₂₄N₂O₂.
  • Impact : Increased ring size may alter conformational flexibility and binding affinity in target proteins .
Cyclohexyl Derivatives
  • Example: {2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester.
  • Structure : Cyclohexyl ring replaces pyrrolidine.
  • Molecular Formula : C₁₈H₂₈N₂O₃.

Functional Group Additions

Amino-Acyl Derivatives
  • Example: [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401665-71-1).
  • Structure: Features an amino-butyryl group on the pyrrolidine ring.
  • Molecular Formula : C₁₉H₂₉N₃O₃.

Activity Trends

  • Ethyl vs. Methyl Carbamates : Ethyl derivatives, including the target compound, are associated with weaker physostigmine-like activity compared to methyl analogues (e.g., miotic action and intestinal stimulation) .
  • Quaternary Salts: Compounds with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) exhibit enhanced activity compared to tertiary bases, though this is less pronounced when the basic group is in a side chain .

Stability and Reactivity

  • Carbamate Stability: Diethyl and diallyl carbamates are noted for their stability, suggesting that the ethyl group in the target compound may contribute to its chemical robustness .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities References
This compound Ethyl, pyrrolidine C₁₆H₂₂N₂O₂ Discontinued; chiral (S)-configuration
Mthis compound Methyl, pyrrolidine C₁₅H₂₀N₂O₂ 95% purity; stronger activity than ethyl
Ethyl-[(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Hydroxyethyl-pyrrolidine C₁₆H₂₄N₂O₃ Improved solubility
Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester Piperidine ring C₁₆H₂₄N₂O₂ Altered conformational flexibility
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester Amino-butyryl group C₁₉H₂₉N₃O₃ Peptide-like interactions

Biological Activity

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H17_{17}N2_{2}O3_{3} and a molecular weight of approximately 262.35 g/mol. The compound features a chiral center at the pyrrolidine ring, which contributes to its stereochemical diversity and potential biological activity.

Synthesis

The synthesis typically involves the reaction of (S)-1-pyrrolidin-2-ylmethanol with ethyl chloroformate in the presence of a base, such as triethylamine. The process includes:

  • Formation of Carbamate Intermediate : The initial reaction forms a carbamate intermediate.
  • Esterification : This intermediate is then esterified with benzyl alcohol to yield the final product.
  • Purification : Techniques like chromatography are employed to purify the compound for research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, potentially leading to inhibition or modulation of their activity.
  • Lipophilicity : The benzyl ester moiety enhances the compound's lipophilicity, facilitating its passage through biological membranes.

Research Findings

Studies have indicated various biological activities associated with this compound:

  • Neuroactive Properties : this compound has been investigated for its potential neuroactive properties, particularly in relation to neurotransmitter systems.
  • Antimicrobial and Anticancer Activities : Preliminary studies suggest potential applications in antimicrobial and anticancer domains, although further research is needed to establish efficacy and safety profiles.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid phenyl esterContains a phenyl group instead of a benzyl groupMay exhibit different reactivity
Benzyl CarbamateSimple carbamate structureUsed as a reagent in organic synthesis
(2S,3'S)-[2-(3-Hydroxy-pyrrolidin-1-yl)-1-phenyl-ethyl]-methyl-carbamic acid benzyl esterSimilar core structurePotential CNS activity

This comparison highlights how variations in functional groups can lead to distinct biological activities and applications.

Case Studies

Several case studies have explored the pharmacological potential of compounds related to this compound:

  • CNS Activity Study : A study investigating the binding affinity of similar compounds to CNS receptors found that modifications in the side chains significantly affected their efficacy as antagonists or agonists .
  • Antimicrobial Assessment : Research assessing antimicrobial properties revealed that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential therapeutic applications .
  • Toxicological Evaluations : Toxicity studies have shown that while some derivatives exhibit promising bioactivity, they also present challenges regarding safety profiles, necessitating careful evaluation before clinical application .

Q & A

Q. Table 1. HPLC Conditions for Epimer Separation

ColumnMobile PhaseFlow RateTemperatureDetection
Chiralpak ADHexane:IPA (90:10)1.0 mL/min25°CUV 254 nm
Retention Times(S)-isomer: 12.3 min(R)-isomer: 14.7 min

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Major Degradant
40°C/75% RH, 1 week2.5%Carboxylic acid
Light (3000 lux), 48h1.8%Benzyl alcohol

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